N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, also known as TMB-8, is a compound that has gained attention in the scientific community due to its potential applications in research. TMB-8 is a benzamide derivative that is commonly used as a calcium channel blocker and has been shown to have various effects on cellular processes.
Mechanism of Action
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. It binds to the intracellular side of the calcium channel and prevents the channel from opening, thereby reducing the amount of calcium that enters the cell. This mechanism of action has been well-documented in various studies.
Biochemical and Physiological Effects:
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and calmodulin-dependent protein kinase II. In addition, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide in laboratory experiments is that it is a well-established compound with a known mechanism of action. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is that it may have off-target effects, as it has been shown to interact with other proteins besides calcium channels. Additionally, the concentration of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide required to achieve a specific effect may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide. One area of interest is the development of more selective calcium channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of calcium channels in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide as a therapeutic agent for these diseases should be explored. Finally, the development of more sensitive and specific assays for measuring calcium channel activity would be beneficial for studying the effects of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide and other calcium channel blockers.
Scientific Research Applications
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been widely used in scientific research to investigate the role of calcium channels in various cellular processes. It has been shown to inhibit calcium-dependent processes such as exocytosis, endocytosis, and phagocytosis. N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has also been used to study the role of calcium channels in synaptic transmission and neuronal excitability.
properties
IUPAC Name |
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-5-15-6-11-20-19(12-15)27-25(32-20)16-7-9-18(10-8-16)26-24(28)17-13-21(29-2)23(31-4)22(14-17)30-3/h6-14H,5H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRBCMUYLXMIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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